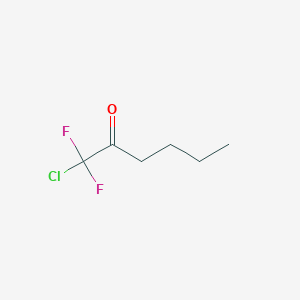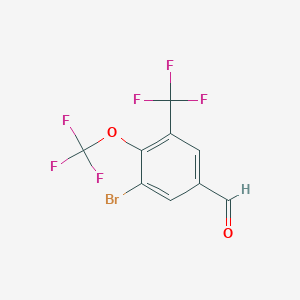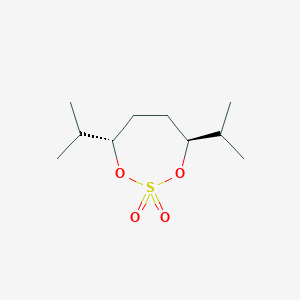
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring
Métodos De Preparación
The synthesis of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diisopropyl sulfide with formaldehyde and hydrogen peroxide, which facilitates the formation of the dioxathiepane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to sulfide under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Aplicaciones Científicas De Investigación
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide can be compared with other similar compounds, such as:
(1S,4S,4aS,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-1-naphthalenol: This compound shares structural similarities but differs in its functional groups and applications.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another compound with a similar ring structure but different substituents and reactivity.
Propiedades
Número CAS |
136705-68-5 |
|---|---|
Fórmula molecular |
C10H20O4S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
(4S,7S)-4,7-di(propan-2-yl)-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C10H20O4S/c1-7(2)9-5-6-10(8(3)4)14-15(11,12)13-9/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
FXHDNQTUZRGZOD-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](OS(=O)(=O)O1)C(C)C |
SMILES canónico |
CC(C)C1CCC(OS(=O)(=O)O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


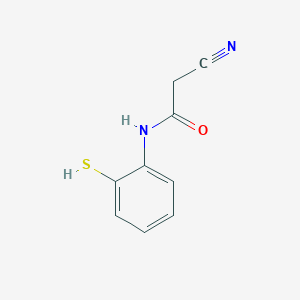
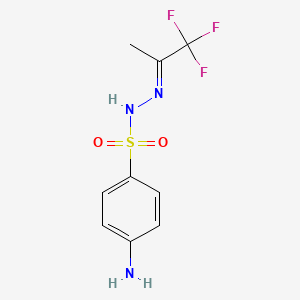
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
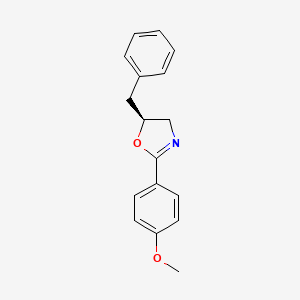
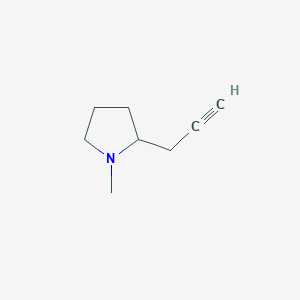
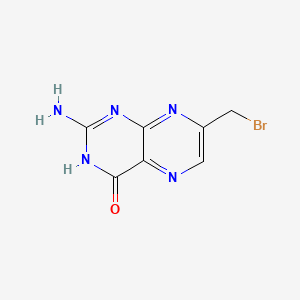
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
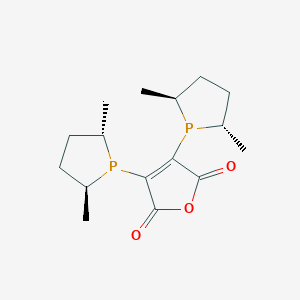
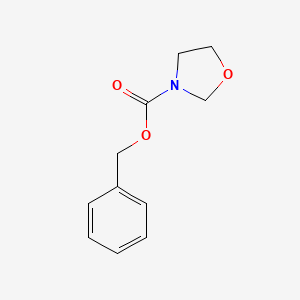
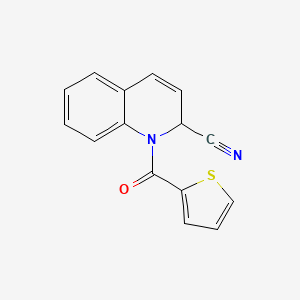
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
